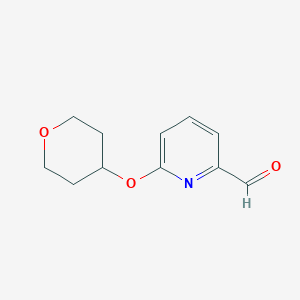

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

6-(oxan-4-yloxy)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-9-2-1-3-11(12-9)15-10-4-6-14-7-5-10/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTGZJPHUYLRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670696 | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-54-8 | |

| Record name | 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde typically involves the following steps:

Formation of the Tetrahydropyran-4-yloxy Group: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) to form the tetrahydropyran-4-yloxy group.

Pyridine Ring Functionalization: The pyridine ring is functionalized to introduce the aldehyde group at the 2-position. This can be achieved through various methods, including Vilsmeier-Haack formylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tetrahydropyran-4-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Various nucleophiles can be used to substitute the tetrahydropyran-4-yloxy group, depending on the desired product.

Major Products Formed

Oxidation: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carboxylic acid.

Reduction: 6-(Tetrahydropyran-4-yloxy)pyridine-2-methanol.

Substitution: Products vary depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde serves as a versatile building block in synthetic organic chemistry. It can be used to create more complex molecules through various reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Substitution | Various nucleophiles | Diverse products |

2. Biological Research:

The compound has been investigated for its biological activities, including antimicrobial and cytotoxic properties. Preliminary studies suggest it may interact with biological targets such as proteins and enzymes due to its aldehyde group, which can form covalent bonds with nucleophilic sites.

3. Medicinal Chemistry:

Research indicates potential therapeutic applications for this compound in drug development. Its structural similarity to known pharmacologically active compounds suggests it could influence T cell activation and other immune responses .

Case Studies

Antimicrobial Activity:

In vitro assays have shown that related compounds exhibit significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar activity, warranting further investigation.

Cytotoxicity Assays:

Studies evaluating the cytotoxic effects of pyridine derivatives indicate that certain structural modifications enhance activity against cancer cell lines, such as MCF-7 cells. Compounds with similar functional groups have shown IC50 values in the micromolar range, highlighting the potential of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde depends on its specific applicationThe aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the tetrahydropyran-4-yloxy group can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key physical and structural properties of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde and related compounds:

*Calculated molecular weight for the carboxylic acid derivative, assuming replacement of the aldehyde (-CHO) with a carboxylic acid (-COOH) group.

Key Observations:

Functional Group Variations: The aldehyde group in the target compound contrasts with the pentafluorophenyl ester groups in the benzoate and nicotinate derivatives . Aldehydes are typically more reactive than esters, making the target compound a better candidate for dynamic covalent chemistry.

Impact of Fluorine Substituents: The pentafluorophenyl esters exhibit higher molecular weights (388–389 g/mol) due to the fluorine atoms, which also contribute to elevated melting points (111–118°C) compared to the non-fluorinated target compound . Fluorine atoms increase lipophilicity and metabolic stability, making these esters relevant in drug design.

Commercial Relevance: The pentafluorophenyl esters are commercially available at premium prices (e.g., ¥29,900 per gram), reflecting their utility as activated intermediates in peptide coupling or polymer chemistry .

Research Implications and Gaps

- Pharmacological Potential: Fluorinated analogs (e.g., pentafluorophenyl esters) may exhibit enhanced bioavailability, but biological activity data are absent in the provided materials.

Biological Activity

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of approximately 207.23 g/mol. This compound features a pyridine ring substituted at the 2-position with a formyl group and at the 6-position with a tetrahydropyran-4-yloxy group, which contribute to its unique chemical properties and potential biological activities. The compound has garnered attention due to its structural characteristics, which may lead to interactions with various biological targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen, known for its biological activity.

- Aldehyde Group : The formyl group at the 2-position may facilitate reactivity with nucleophiles.

- Tetrahydropyran Moiety : This component may enhance hydrophobic interactions, potentially increasing binding affinity to biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential pharmacological properties.

Preliminary studies suggest that this compound may interact with nucleophilic sites on proteins, influencing their activity. The tetrahydropyran moiety might enhance hydrophobic interactions, leading to increased specificity in binding.

Pharmacological Properties

Research indicates that compounds containing pyridine rings are often associated with diverse biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting possible applications in cancer therapy.

| Biological Activity | Example Studies |

|---|---|

| Antimicrobial | Studies on related pyridine derivatives indicate potential against Gram-positive and Gram-negative bacteria. |

| Anticancer | Cytotoxicity assays reveal effects on breast (MCF-7) and colon (HT-29) cancer cell lines. |

Case Studies

- Antimicrobial Studies : In vitro assays have shown that related compounds exhibit significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar activity .

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of pyridine derivatives indicated that certain structural modifications enhance activity against cancer cell lines. For instance, compounds with similar functional groups exhibited IC50 values in the micromolar range against MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reaction. For example, attaching the tetrahydropyranyloxy group to pyridine-2-carbaldehyde precursors often requires activating the hydroxyl group (e.g., using TsCl for tosylation) followed by substitution with tetrahydropyran-4-ol under basic conditions (e.g., NaH in DMF). The Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) is also effective for stereospecific ether formation . Key variables affecting yield include solvent polarity, temperature (optimized at 0–25°C), and stoichiometric ratios of reagents.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the tetrahydropyranyloxy group’s presence via characteristic δ 3.5–4.0 ppm (protons adjacent to oxygen) and aldehyde proton at δ 9.8–10.2 ppm .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection (expected [M+H]⁺ = 208.23) to verify purity (>95%) and rule out byproducts like over-oxidized aldehydes or unreacted intermediates .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The aldehyde group and ether linkage pose reactivity and volatility risks. Key precautions:

- Ventilation : Use fume hoods to avoid inhalation (linked to respiratory irritation) .

- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- PPE : Nitrile gloves, lab coat, and safety goggles. For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the aldehyde group in catalytic applications?

- Methodological Answer : Discrepancies in aldehyde reactivity (e.g., in Schiff base formation or cross-coupling) may arise from steric hindrance from the tetrahydropyranyloxy group. To troubleshoot:

- Kinetic Studies : Compare reaction rates with/without bulky substituents using UV-Vis or stopped-flow techniques.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess electronic effects of the tetrahydropyran ring on aldehyde electrophilicity .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

- Methodological Answer : The aldehyde is prone to hydration or nucleophilic attack in water. Stabilization methods:

- Co-solvents : Use 10–20% DMSO or ethanol to maintain solubility while reducing water activity.

- Lyophilization : Pre-formulate as a lyophilized powder and reconstitute immediately before use.

- Derivatization : Temporarily protect the aldehyde as a dimethylacetal (react with trimethyl orthoformate) and regenerate it in situ under acidic conditions .

Q. How can researchers validate its role as a precursor in heterocyclic drug synthesis?

- Methodological Answer : Demonstrate utility via:

- Multicomponent Reactions : React with amines and ketones (e.g., Ugi reaction) to generate pyridine-fused heterocycles. Monitor regioselectivity via LC-MS and X-ray crystallography .

- In Vivo/In Vitro Correlation : Test derived compounds (e.g., imidazopyridines) for bioactivity (e.g., kinase inhibition) and compare pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.